![molecular formula C6H5BrFNO2S B1273049 4-Bromo-2-fluorobenzenesulfonamide CAS No. 214210-30-7](/img/structure/B1273049.png)
4-Bromo-2-fluorobenzenesulfonamide
Overview
Description
4-Bromo-2-fluorobenzenesulfonamide is an organic compound with the chemical formula C6H4BrFNO2S. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a sulfonamide group. This compound appears as white to light yellow crystalline solid and is used primarily as an intermediate in organic synthesis .
Preparation Methods
4-Bromo-2-fluorobenzenesulfonamide can be synthesized through various methods. One commonly used synthetic route involves the reduction of 2-fluoro-4-nitrobenzenesulfonamide with hydrogen in the presence of an iron catalyst, followed by bromination in the presence of bromine
Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
4-Bromo-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Electrophilic Substitution: The presence of bromine and fluorine atoms on the benzene ring makes it susceptible to electrophilic substitution reactions. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group. Reagents such as amines and thiols are commonly used.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with nitrating agents can yield nitro derivatives, while nucleophilic substitution with amines can produce sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 4-bromo-2-fluorobenzenesulfonamide lies in its antimicrobial properties. Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity, with fluorinated compounds often showing enhanced potency. Specifically, studies have demonstrated that this compound has exhibited effective activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. The incorporation of halogen atoms like bromine and fluorine into the benzene ring can influence the biological activity of sulfonamides. Research has shown that certain sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been studied for their ability to target specific cancer pathways, offering potential therapeutic avenues against malignancies such as glioblastoma .
Synthesis and Chemical Reactions
Synthetic Intermediates
this compound serves as an important synthetic intermediate in the preparation of more complex compounds. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are foundational in organic synthesis. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .
Reactivity in Organic Synthesis
The compound's reactivity can be harnessed to create novel derivatives with tailored properties. For example, modifications at the sulfonamide group or the aromatic ring can lead to compounds with improved solubility or bioavailability, which are critical factors in drug design .
Material Science Applications
Polymer Chemistry
In material science, this compound is explored as a building block for polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance, making it suitable for applications in coatings, adhesives, and other industrial materials .
Fluorescent Materials
Research has also indicated potential applications in developing fluorescent materials. The unique electronic properties imparted by the bromine and fluorine substituents can be exploited to design new fluorescent probes for biological imaging or sensing applications .
Case Studies
Study Title | Findings | Relevance |
---|---|---|
Antimicrobial Efficacy of Sulfonamides | Demonstrated significant antibacterial activity against Gram-positive bacteria | Supports use in antibiotic development |
Fluorinated Sulfonamides: Synthesis and Characterization | Showed enhanced reactivity and biological activity compared to non-fluorinated counterparts | Highlights importance in drug design |
Polymer Applications of Sulfonamides | Developed new polymer composites with improved thermal stability | Expands application scope into material science |
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes.
In biological systems, the compound can interact with proteins and enzymes, forming stable complexes that inhibit their activity. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its molecular targets.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
2-Fluorobenzenesulfonamide: This compound lacks the bromine atom, making it less reactive in certain chemical reactions. it retains the sulfonamide group and can undergo similar nucleophilic substitution reactions.
4-Bromo-2-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine can alter the reactivity and chemical properties of the compound, making it suitable for different applications.
4-Bromo-2-methylbenzenesulfonamide: This compound has a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s solubility and reactivity in chemical reactions.
The uniqueness of this compound lies in the combination of bromine and fluorine atoms on the benzene ring, along with the sulfonamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
4-Bromo-2-fluorobenzenesulfonamide (CAS No. 214210-30-7) is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings.
Chemical Structure and Properties
The compound features a sulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with bromine (Br) and fluorine (F) atoms. The presence of these halogens can enhance the compound's reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₆H₄BrFNO₂S |
Molecular Weight | 227.07 g/mol |
CAS Number | 214210-30-7 |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking the structure of their natural substrates. The sulfonamide group can interfere with the activity of enzymes involved in critical metabolic pathways, such as:
- Enzyme Inhibition : It acts as an inhibitor for bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, thus exhibiting antibacterial properties.
- Protein Interactions : The compound can form stable complexes with proteins, which may disrupt their normal functions, leading to altered cellular processes.
Antibacterial Properties
This compound has demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism involves the inhibition of bacterial growth by targeting key enzymes required for folate synthesis.
Anticancer Potential
Research indicates that structural modifications of sulfonamides can lead to compounds with anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. The specific mechanisms may involve apoptosis induction and cell cycle arrest in various cancer cell lines.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory activities. The presence of halogen substituents in this compound may enhance its ability to modulate inflammatory responses, potentially making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Enzyme Inhibition Study : A study evaluated the inhibitory effects of this compound on dihydropteroate synthase. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as an antibacterial agent.
- Anticancer Activity Assessment : In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further investigations are needed to elucidate the specific pathways involved .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of sulfonamide derivatives showed that this compound could reduce pro-inflammatory cytokine production in activated macrophages, highlighting its potential therapeutic applications in inflammatory conditions.
Properties
IUPAC Name |
4-bromo-2-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPVDHZKGQQHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381184 | |
Record name | 4-Bromo-2-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214210-30-7 | |
Record name | 4-Bromo-2-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluorobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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